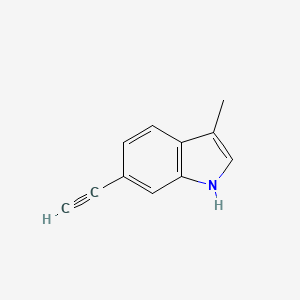

6-Ethynyl-3-methyl-1H-indole

Description

Contextual Significance of the Indole (B1671886) Scaffold in Chemical Science

The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. wisdomlib.orgorientjchem.org This structural motif is not merely a synthetic curiosity but is prevalent in a vast number of natural products and biologically active molecules. researchgate.netrsc.orgrsc.org Its presence in the essential amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin (B1676174) underscores its fundamental role in biological systems. nih.gov

In medicinal chemistry, the indole nucleus is recognized as a "privileged structure." researchgate.net This term reflects its ability to serve as a versatile framework for interacting with a wide range of biological targets, leading to the development of numerous therapeutic agents. researchgate.netijpsr.com Indole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antihypertensive properties. orientjchem.orgrsc.orgnih.gov The structural versatility of the indole ring allows for the introduction of various substituents, which can significantly modulate the biological activity and lead to the discovery of novel drugs. nih.gov

Beyond pharmaceuticals, the indole scaffold is increasingly utilized in materials science. rsc.orgresearchgate.net The electron-rich nature of the indole ring system makes it a valuable component in the design of organic electronic materials, such as those used in dyes, fluorescent sensors, and molecular imaging probes. rsc.orgpublish.csiro.au Its ability to participate in coordination chemistry further broadens its applications in the development of functional materials. rsc.org

Rationale for Investigating Ethynyl-Substituted Indoles

The introduction of an ethynyl (B1212043) group (a carbon-carbon triple bond) onto the indole scaffold introduces unique structural and electronic properties, providing a strong rationale for the investigation of compounds like 6-Ethynyl-3-methyl-1H-indole. The ethynyl moiety is a rigid, linear functional group that can significantly influence a molecule's geometry and electronic conjugation.

From a synthetic standpoint, the terminal alkyne of an ethynyl group is an exceptionally versatile chemical handle. It readily participates in a variety of powerful cross-coupling reactions, most notably the Sonogashira coupling, which is a reliable method for forming carbon-carbon bonds with aryl or vinyl halides. mdpi.com This allows for the straightforward elaboration of the indole core into more complex, conjugated systems. publish.csiro.auontosight.ai Furthermore, ethynyl groups are key participants in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, offering efficient pathways to construct triazole-containing structures. mdpi.com

In the context of materials science, attaching an ethynyl group extends the π-conjugated system of the indole ring. This modification can be strategically used to tune the optoelectronic properties of the molecule, which is crucial for developing materials for applications in solar cells, light-emitting diodes, and chemical sensors. publish.csiro.auontosight.ai The modification of conjugated organic compounds with such moieties allows for the modulation of their electronic and optoelectronic characteristics. publish.csiro.au

Research Objectives and Scope for this compound

The specific research interest in this compound stems from the combination of its constituent parts: the proven indole scaffold, a methyl group at the electron-rich C-3 position, and a synthetically versatile ethynyl group at the C-6 position. Research objectives for this compound can be broadly categorized into synthetic utility and exploration of its intrinsic properties.

A primary objective is to utilize this compound as a key building block in organic synthesis. The presence of the ethynyl group at the 6-position allows for its use in palladium-catalyzed annulation and coupling reactions to construct more complex heterocyclic systems. orientjchem.orgorganic-chemistry.org The methyl group at the 3-position is a common feature in many biologically active indoles and can influence the molecule's reactivity and interaction with biological targets. yyu.edu.tr

Another key research scope is the detailed characterization of its chemical and physical properties. Understanding these fundamental characteristics is essential for any potential application. The data available for this compound is summarized in the table below. The exploration of this compound and its derivatives could lead to the discovery of new molecules with potential applications in medicinal chemistry or materials science, building upon the established importance of both the indole and ethynyl functionalities. researchgate.netchemscene.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H9N | bldpharm.commatrixscientific.com |

| Molecular Weight | 155.20 g/mol | matrixscientific.com |

| MDL Number | MFCD32696742 | bldpharm.commatrixscientific.com |

| SMILES Code | CC1=CNC2=C1C=CC(C#C)=C2 | bldpharm.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9N |

|---|---|

Molecular Weight |

155.20 g/mol |

IUPAC Name |

6-ethynyl-3-methyl-1H-indole |

InChI |

InChI=1S/C11H9N/c1-3-9-4-5-10-8(2)7-12-11(10)6-9/h1,4-7,12H,2H3 |

InChI Key |

HABQWYNWQSBVTN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC2=C1C=CC(=C2)C#C |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 6 Ethynyl 3 Methyl 1h Indole

Classical and Contemporary Approaches to Indole (B1671886) Synthesis

The construction of the indole nucleus is a foundational step in the synthesis of 6-ethynyl-3-methyl-1H-indole. Various methods have been developed over the years, each with distinct advantages concerning substrate scope, regioselectivity, and reaction conditions.

Fischer Indole Synthesis Adaptations and Derivatives

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for preparing indoles. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.comthermofisher.com For the synthesis of a 3-methyl-substituted indole, propanone (acetone) serves as the ketone precursor.

The general mechanism proceeds through several key steps:

Formation of the phenylhydrazone from a substituted phenylhydrazine (B124118) and a ketone.

Tautomerization of the hydrazone to an enehydrazine.

An irreversible byjus.combyjus.com-sigmatropic rearrangement (aza-Cope rearrangement) of the protonated enehydrazine, which breaks the N-N bond.

Rearomatization of the benzene (B151609) ring.

Intramolecular cyclization to form an aminoindoline intermediate.

Elimination of ammonia (B1221849) to yield the final aromatic indole. byjus.comnih.gov

The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA) to Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.orgnih.gov The synthesis can often be performed as a one-pot reaction without the need to isolate the intermediate hydrazone. thermofisher.com For the specific synthesis of this compound, a key precursor would be 6-bromo-3-methyl-1H-indole, which can be synthesized via the Fischer reaction using (4-bromophenyl)hydrazine (B1265515) and propanone.

Recent modifications to the Fischer synthesis include a palladium-catalyzed version developed by Buchwald, which involves the cross-coupling of aryl bromides with hydrazones, expanding the scope of the reaction. wikipedia.org

Palladium-Catalyzed Annulation and Cross-Coupling Strategies for Ethynyl (B1212043) Indoles

Palladium catalysis is a cornerstone of modern organic synthesis and offers powerful tools for constructing and functionalizing heterocyclic systems, including indoles.

The Sonogashira coupling is a premier method for forming C(sp²)-C(sp) bonds, making it ideal for introducing the ethynyl moiety onto the indole ring. organic-chemistry.orgwikipedia.org The reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org To synthesize this compound, a Sonogashira coupling would be performed on a 6-halo-3-methyl-1H-indole precursor. The reactivity of the halide is a key factor, with iodides being more reactive than bromides. wikipedia.org The reaction is highly versatile and can be carried out under mild conditions. wikipedia.org

| Reaction Component | Typical Reagents/Conditions | Purpose |

| Aryl Halide | 6-Bromo-3-methyl-1H-indole or 6-Iodo-3-methyl-1H-indole | Substrate for ethynylation |

| Terminal Alkyne | Trimethylsilylacetylene (B32187) (TMSA), Ethynyltrimethylsilane | Protected alkyne source |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for cross-coupling |

| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | Co-catalyst for the copper cycle |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Neutralizes HX by-product, solvent |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Reaction medium |

Other palladium-catalyzed methods for indole synthesis include:

Metal-Free Cyclization and Related Methodologies for Indole Formation

Growing interest in green chemistry has spurred the development of metal-free synthetic routes. These methods avoid the cost and potential toxicity associated with transition metal catalysts. Metal-free cyclization of alkynes has emerged as a powerful tool for indole synthesis. These reactions can be promoted by various means:

Base-promoted cyclization : Strong bases can promote the cyclization of ortho-alkynylanilides.

Electrophilic cyclization : Electrophiles like iodine (I₂) can activate the alkyne bond, leading to nucleophilic attack by the nitrogen atom and subsequent cyclization.

Radical-promoted cyclization : Radical initiators can trigger the cyclization process.

Microwave irradiation : This technique can promote cyclization reactions, often leading to shorter reaction times and higher yields.

Targeted Synthesis of this compound and Precursor Derivatization

The synthesis of the target molecule requires a regioselective approach to introduce the methyl and ethynyl groups at the C3 and C6 positions, respectively.

Strategies for Regioselective Ethynyl Moiety Introduction

The most direct and reliable method for installing the ethynyl group at the C6 position is the Sonogashira coupling. wikipedia.orgnih.gov This strategy hinges on the availability of a regioselectively halogenated precursor, namely 6-halo-3-methyl-1H-indole.

A plausible synthetic route is outlined below:

Preparation of 6-Bromo-3-methyl-1H-indole : This precursor is synthesized using the Fischer indole synthesis. The starting materials are (4-bromophenyl)hydrazine and propanone. The bromine atom on the phenylhydrazine directs the halogen to the 6-position of the resulting indole ring.

Sonogashira Coupling : The 6-bromo-3-methyl-1H-indole is then subjected to a Sonogashira coupling reaction. To avoid side reactions of the terminal alkyne, a protected alkyne such as trimethylsilylacetylene (TMSA) is commonly used.

Deprotection : The resulting 3-methyl-6-(trimethylsilylethynyl)-1H-indole is then deprotected to yield the final product, this compound. This is typically achieved by treatment with a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or a base like potassium carbonate in methanol.

This sequence ensures high regioselectivity for the ethynyl group at the C6 position, as the coupling occurs specifically at the site of the halogen.

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Fischer Indole Synthesis | (4-bromophenyl)hydrazine, Propanone, Acid (e.g., PPA) | 6-Bromo-3-methyl-1H-indole |

| 2 | Sonogashira Coupling | Trimethylsilylacetylene, Pd catalyst, CuI, Base (Et₃N) | 3-Methyl-6-(trimethylsilylethynyl)-1H-indole |

| 3 | Silyl Deprotection | TBAF or K₂CO₃/MeOH | This compound |

Functionalization Approaches at Specific Indole Positions

The ability to functionalize the indole ring at specific positions is critical for route optimization and the synthesis of analogues. While the C3 position is the most nucleophilic and typically the most reactive site in electrophilic substitutions, direct functionalization of the benzene ring (positions C4, C5, C6, and C7) is more challenging. nih.govacs.org

C6-Functionalization : Direct catalytic C-H functionalization at the C6 position of an existing 2,3-disubstituted indole is an emerging area. nih.govacs.org Organocatalytic and scandium-triflate-catalyzed methods have been developed for the chemo- and regioselective functionalization of the C6 position, although these are often demonstrated with different functional groups than ethynyl. nih.govacs.org

Directed Metalation : Using a directing group on the indole nitrogen can guide metallation and subsequent functionalization to specific positions on the benzene ring.

Halogenation : Regioselective halogenation can provide handles for further cross-coupling reactions. The choice of halogenating agent and reaction conditions can influence the position of substitution.

For the synthesis of the target compound, the most established and predictable route involves building the substituted indole core first via the Fischer synthesis from a pre-functionalized aniline (B41778) derivative, followed by a robust cross-coupling reaction like the Sonogashira coupling.

Mechanistic Insights into Synthetic Pathways and Intermediates

The primary synthetic route to this compound is the Sonogashira cross-coupling reaction. wikipedia.org Understanding the mechanism of this palladium- and copper-cocatalyzed reaction is crucial for optimizing reaction conditions and maximizing yield. The process involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org

The Palladium Catalytic Cycle: The palladium cycle is the central part of the Sonogashira coupling. wikipedia.org It begins with a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst like PdCl₂(PPh₃)₂. libretexts.org

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the 6-halo-3-methyl-1H-indole. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a square planar Pd(II) intermediate. The reactivity order for the halide is I > Br > Cl. libretexts.org

Reductive Elimination: The final step involves the reductive elimination of the desired product, this compound. The two organic ligands (the indole and the ethynyl group) on the palladium complex couple, and the C-C bond is formed. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. wikipedia.org

The Copper Catalytic Cycle: The role of the copper cocatalyst is to facilitate the transfer of the alkyne to the palladium center. wikipedia.org

π-Alkyne Complex Formation: The copper(I) salt, typically copper(I) iodide, coordinates with the terminal alkyne.

Deprotonation: A base, commonly an amine like triethylamine, deprotonates the terminal alkyne, increasing its acidity and nucleophilicity. This results in the formation of a copper(I) acetylide intermediate. libretexts.org

Acetylide Transfer: This copper acetylide is the species that participates in the transmetalation step with the palladium intermediate. libretexts.org

While the copper-cocatalyzed version is traditional, copper-free Sonogashira reactions have also been developed to avoid issues related to the homocoupling of alkynes (Glaser coupling), which is a common side reaction catalyzed by copper. researchgate.net In copper-free variants, the reaction mechanism is slightly different, often requiring a stronger base or different ligand systems to facilitate the direct reaction of the alkyne with the palladium complex. wikipedia.org

| Intermediate Species | Catalytic Cycle | Description |

|---|---|---|

| Pd(0)L₂ | Palladium | The active palladium catalyst that initiates the cycle. L represents a ligand, often a phosphine (B1218219) like PPh₃. libretexts.org |

| (3-methyl-1H-indol-6-yl)-Pd(II)-X(L₂) | Palladium | Formed after oxidative addition of 6-halo-3-methyl-1H-indole to the Pd(0) catalyst. X is the halide (I, Br). wikipedia.org |

| Cu(I)-acetylide | Copper | A highly reactive nucleophile formed from the terminal alkyne, copper(I) iodide, and a base. libretexts.org |

| (3-methyl-1H-indol-6-yl)-Pd(II)-(C≡CR)(L₂) | Palladium | The key intermediate formed after transmetalation from the copper acetylide to the palladium complex. libretexts.org |

Advanced Purification and Isolation Techniques for Ethynyl Indole Derivatives

The purification of the final product, this compound, and other ethynyl indole derivatives is critical to remove unreacted starting materials, catalyst residues (palladium and copper), and byproducts from side reactions like alkyne homocoupling. While standard column chromatography is a baseline method, several advanced techniques can be employed for achieving high purity. longdom.orgacs.org

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. umass.edumt.com For ethynyl indoles, selecting an appropriate solvent system is key. Often, a mixed solvent system is required. google.com The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then a second solvent (an anti-solvent) in which the product is poorly soluble is slowly added until turbidity is observed. mt.com Slow cooling of the solution allows for the formation of highly pure crystals, while impurities remain in the mother liquor. umass.edulibretexts.org This method is particularly effective for removing soluble impurities that have similar chromatographic behavior to the desired product. umass.edu Studies on indole purification have shown that solvent systems like methanol/water or the use of n-hexane can yield crystals with purity exceeding 99.5%. mdpi.com

Advanced Chromatographic Methods: For complex mixtures or to achieve pharmaceutical-grade purity, more advanced chromatographic techniques are utilized. longdom.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique uses a non-polar stationary phase and a polar mobile phase. It is highly effective for separating indole alkaloids and other derivatives that may be difficult to resolve using normal-phase chromatography. researchgate.net By using an ion-pair reagent in the mobile phase, the separation of closely related indole compounds can be significantly enhanced. researchgate.net

Affinity Chromatography: This highly specific technique can be used if a suitable ligand that binds to the indole moiety is available. The crude mixture is passed through a column containing a stationary phase with a bound ligand. The indole derivative binds to the ligand, while impurities are washed away. The pure product is then eluted by changing the buffer conditions. nih.gov

Liquid-Liquid Extraction: Extraction techniques are often used as a primary purification step to separate the product from inorganic salts and highly polar or non-polar impurities. For indole alkaloids, a common method involves acid-base extraction. nih.govgoogle.com The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution. google.com The basic indole nitrogen is protonated, causing the compound to move into the aqueous phase, leaving non-basic impurities in the organic layer. The pH of the aqueous layer is then raised, and the deprotonated indole can be re-extracted into a fresh organic solvent. google.com This method is effective for removing a significant amount of impurities before final purification by chromatography or recrystallization.

| Technique | Principle of Separation | Primary Impurities Removed | Advantages |

|---|---|---|---|

| Recrystallization | Differential solubility in a solvent system at varying temperatures. libretexts.org | Soluble byproducts, isomers, and homocoupled products. umass.edugoogle.com | Can achieve very high purity (>99%); scalable. mdpi.com |

| Reversed-Phase HPLC | Partitioning between a non-polar stationary phase and a polar mobile phase. researchgate.net | Closely related structural analogs and isomers. | High resolution and sensitivity; applicable for analytical and preparative scales. researchgate.net |

| Affinity Chromatography | Specific binding interactions between the target molecule and a ligand on the stationary phase. nih.gov | All non-binding components of the mixture. | Extremely high selectivity and purification factor in a single step. nih.gov |

| Acid-Base Extraction | Differential solubility in aqueous and organic phases based on the pH-dependent charge of the indole nitrogen. nih.gov | Catalyst residues, non-basic organic impurities, inorganic salts. | Simple, inexpensive, and effective for initial bulk purification. google.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual nuclei.

Proton (¹H) and Carbon (¹³C) NMR Analysis for Detailed Structural Confirmation

Proton (¹H) NMR: The ¹H NMR spectrum of 6-ethynyl-3-methyl-1H-indole is expected to show distinct signals corresponding to each unique proton in the molecule. The indole (B1671886) N-H proton typically appears as a broad singlet in the downfield region (around 11 ppm), a characteristic feature of indole N-H protons. mdpi.com The methyl group at the C3 position would produce a sharp singlet at approximately 2.3 ppm. rsc.org The aromatic protons on the indole ring (H2, H4, H5, and H7) will resonate in the aromatic region, typically between 6.9 and 7.6 ppm. mdpi.com Specifically, the H2 proton on the pyrrole (B145914) ring is expected to be a singlet or a narrow multiplet. The protons on the benzene (B151609) ring—H4, H5, and H7—will exhibit splitting patterns (doublets or doublet of doublets) due to coupling with their neighbors. The terminal ethynyl (B1212043) proton (C≡C-H) is anticipated to appear as a sharp singlet around 3.0 ppm.

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the structure. For indole derivatives, the carbon signals of the indole ring are typically observed between 109 and 138 ppm. mdpi.com The methyl carbon at C3 is expected to resonate in the aliphatic region, around 9-10 ppm. rsc.org A key feature for this molecule would be the two signals from the ethynyl group, which are characteristically found in the range of 75-85 ppm. mdpi.com The quaternary carbons of the indole ring (C3, C3a, C6, C7a) will also be identifiable.

Predicted NMR Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

|---|---|---|---|

| Proton Position | Chemical Shift (δ, ppm) | Carbon Position | Chemical Shift (δ, ppm) |

| N-H | ~11.0 (br s) | C2 | ~122 |

| H2 | ~7.0 (s) | C3 | ~112 |

| H4 | ~7.5 (d) | C3a | ~129 |

| H5 | ~7.1 (dd) | C4 | ~120 |

| H7 | ~7.4 (d) | C5 | ~123 |

| 3-CH₃ | ~2.3 (s) | C6 | ~118 |

| C≡C-H | ~3.0 (s) | C7 | ~111 |

| C7a | ~136 | ||

| 3-CH₃ | ~9.7 | ||

| -C≡CH | ~81 | ||

| -C≡CH | ~78 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemical Assignment

To confirm the assignments made in 1D NMR and to establish the connectivity of the molecular framework, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent aromatic protons H4 and H5, as well as between H5 and H7, confirming their positions on the benzene ring. tetratek.com.tr

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. tetratek.com.tr This would allow for the unambiguous assignment of each protonated carbon in the ¹³C spectrum by linking it to its corresponding, already-assigned proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. tetratek.com.tr It is crucial for identifying the placement of substituents and connecting different parts of the molecule. For instance, the methyl protons (3-CH₃) would show a correlation to C3 and the adjacent quaternary carbon C3a. Critically, the ethynyl proton (C≡C-H) would show correlations to the carbon it is attached to (C≡C -H) and the carbon at the point of attachment to the ring (C6), as well as potentially to the neighboring C5 and C7 carbons, thus confirming the position of the ethynyl group at C6. researchgate.net

Nitrogen (¹⁵N) NMR and Other Heteronuclear NMR Studies for Comprehensive Structural Data

Nitrogen (¹⁵N) NMR provides direct information about the electronic environment of the indole nitrogen atom. Although ¹⁵N has low natural abundance and sensitivity, modern NMR techniques can readily acquire its spectrum. huji.ac.il For substituted indoles, the ¹⁵N chemical shifts span a range of about 27 ppm. scispace.com Based on data for [¹⁵N]indole, the nitrogen in this compound is expected to have a chemical shift that can be precisely determined. researchgate.net Furthermore, heteronuclear coupling constants, such as the one-bond coupling between the nitrogen and its attached proton (¹J(¹⁵N,¹H)), provide valuable structural information and can be observed in proton-coupled ¹⁵N NMR spectra. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and functional groups.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum is expected to show several characteristic absorption bands. A sharp peak around 3400 cm⁻¹ is indicative of the N-H stretching vibration of the indole ring. mdpi.com The C-H stretching of the terminal alkyne (≡C-H) typically appears as a sharp, intense band around 3300 cm⁻¹. The carbon-carbon triple bond (C≡C) stretch gives rise to a characteristic band in the 2100-2200 cm⁻¹ region, which is often sharp but can be of weak to medium intensity. mdpi.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ range. montclair.edu

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. spectroscopyonline.com While the N-H stretch is often weak in Raman, the C≡C triple bond stretch, being a symmetric vibration, is expected to give a strong and sharp signal around 2100-2200 cm⁻¹. scialert.net This makes Raman particularly useful for confirming the presence of the ethynyl group. The aromatic ring vibrations also produce characteristic bands in the Raman spectrum, which can be used for detailed structural assignment by comparing them to calculated spectra and data from related molecules like 3-methylindole. montclair.edu

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Technique |

|---|---|---|---|

| N-H | Stretch | ~3400 | FT-IR (Strong) |

| ≡C-H | Stretch | ~3300 | FT-IR (Strong, Sharp) |

| Aromatic C-H | Stretch | 3000-3100 | FT-IR, Raman |

| C≡C | Stretch | 2100-2200 | Raman (Strong), FT-IR (Weak-Medium) |

| Aromatic C=C | Stretch | 1450-1600 | FT-IR, Raman |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns.

Molecular Formula and HRMS: The molecular formula for this compound is C₁₁H₉N. High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. The calculated exact mass for C₁₁H₉N is 155.0735 g/mol . nih.govnih.gov An experimental HRMS measurement confirming this value to within a few parts per million provides unequivocal evidence for the molecular formula.

Fragmentation Pattern: In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion (m/z = 155) is expected to be prominent, as the indole ring is a stable aromatic system. nist.gov The fragmentation pattern would likely be influenced by the structure of the parent 3-methylindole (skatole), which shows a very stable molecular ion at m/z = 131 and a major fragment at m/z = 130 after the loss of a hydrogen atom. nist.govhmdb.ca For this compound, characteristic fragmentation pathways would include the loss of a hydrogen radical to form a stable cation, and potentially the loss of acetylene (C₂H₂) from the ethynyl group. The stability of the 3-methylindole moiety suggests that it would likely remain intact in many fragmentation processes. nih.gov

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Should this compound be obtained as a suitable single crystal, X-ray crystallography would provide the definitive solid-state structure. This technique would yield precise data on:

Bond Lengths and Angles: Confirming the geometry of the indole ring system and the linear nature of the ethynyl group. researchgate.net

Planarity: Determining the planarity of the bicyclic indole core.

Intermolecular Interactions: Identifying and characterizing non-covalent interactions in the crystal lattice, such as hydrogen bonding involving the indole N-H group and potential π-π stacking interactions between the aromatic rings of adjacent molecules. mdpi.com

While a crystal structure for this specific compound is not currently available in public databases, analysis of related indole structures shows these features are consistently observed and provide a complete picture of the molecule's conformation in the solid state. researchgate.net

UV-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

Extensive searches for specific experimental data on the UV-Visible (UV-Vis) absorption and fluorescence spectroscopy of this compound did not yield detailed research findings, such as absorption maxima (λmax), molar absorptivity (ε), emission maxima (λem), or quantum yields (Φ), for this specific compound.

However, the spectroscopic behavior of the indole scaffold is well-documented, and the influence of substituents on its photophysical properties has been a subject of considerable study. The electronic transitions of indole derivatives are sensitive to the nature and position of substituents on the aromatic ring system.

In principle, the UV-Vis absorption spectrum of this compound would be expected to exhibit characteristic bands corresponding to π → π* transitions within the indole ring. The presence of the electron-donating methyl group at the 3-position and the π-conjugated ethynyl group at the 6-position would likely influence the energy of these transitions compared to the parent indole molecule. The ethynyl group, in particular, can extend the π-system, which typically results in a bathochromic (red) shift of the absorption bands to longer wavelengths.

Fluorescence spectroscopy would provide insights into the emissive properties of the molecule upon excitation. The fluorescence spectrum is generally a mirror image of the absorption spectrum and is characterized by its emission maximum and quantum yield. The nature of the substituents and the solvent polarity are known to significantly affect the fluorescence characteristics of indole derivatives. For instance, substituents can alter the energy of the excited state and influence the rates of radiative and non-radiative decay pathways, thereby affecting the fluorescence intensity and lifetime.

While specific data tables for this compound are not available in the reviewed literature, the table below provides a hypothetical structure for presenting such data, were it to be determined experimentally.

Table 1: Hypothetical Photophysical Data for this compound

| Solvent | Absorption λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission λem (nm) | Fluorescence Quantum Yield (Φf) |

|---|---|---|---|---|

| Hexane | Data not available | Data not available | Data not available | Data not available |

| Dichloromethane | Data not available | Data not available | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available | Data not available | Data not available |

Further experimental investigation is required to fully characterize the electronic transitions and photophysical properties of this compound. Such studies would involve measuring its UV-Vis absorption and fluorescence spectra in various solvents of differing polarity to understand the influence of the solvent environment on its excited-state behavior.

Theoretical and Computational Investigations of 6 Ethynyl 3 Methyl 1h Indole

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. DFT calculations for 6-Ethynyl-3-methyl-1H-indole focus on determining its optimized geometry, vibrational frequencies, and electronic properties, which are fundamental to understanding its chemical behavior. These calculations are typically performed using specific functionals, such as B3LYP or M06-2X, and basis sets like 6-311++G(d,p), to achieve a balance between accuracy and computational cost researchgate.net.

The first step in the computational analysis of this compound is geometry optimization. This process involves finding the most stable three-dimensional arrangement of atoms, which corresponds to the global minimum on the potential energy surface psicode.org. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For this compound, the planarity of the indole (B1671886) ring system and the orientation of the ethynyl (B1212043) and methyl substituents are critical parameters determined through this process.

Table 1: Predicted Geometrical Parameters of this compound This table presents hypothetical, representative data for illustrative purposes.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C≡C (Ethynyl) | 1.21 Å |

| C-C (Indole-Ethynyl) | 1.43 Å | |

| N1-C2 | 1.38 Å | |

| C2-C3 | 1.37 Å | |

| C3-C(Methyl) | 1.51 Å | |

| Bond Angle | C5-C6-C(Ethynyl) | 178.5° |

| C2-C3-C(Methyl) | 129.8° | |

| C3-C2-N1 | 109.5° |

Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) spectrum researchgate.netresearchgate.net. Each calculated frequency corresponds to a specific vibrational mode of the molecule. For this compound, characteristic frequencies for the N-H stretch, the ethynyl C≡C stretch, and aromatic C-H stretches are of particular interest as they can be compared with experimental FTIR data for validation mdpi.com.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups This table presents hypothetical, representative data for illustrative purposes.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H Stretch | Indole N-H | ~3500 |

| C-H Stretch | Aromatic C-H | ~3100-3000 |

| C≡C Stretch | Ethynyl | ~2150 |

| C-N Stretch | Indole Ring | ~1350 |

| C-H Bend | Methyl Group | ~1450 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties youtube.comlibretexts.org. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions youtube.com. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor growingscience.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity researchgate.net. Analysis of the spatial distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attack. In this compound, the HOMO is expected to be distributed over the electron-rich indole ring, while the LUMO may be located over the π-system, including the ethynyl group.

Table 3: Calculated FMO Energies and Related Quantum Chemical Parameters This table presents hypothetical, representative data for illustrative purposes.

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -5.85 |

| LUMO Energy | ELUMO | -1.25 |

| Energy Gap | ΔE | 4.60 |

| Ionization Potential | IP | 5.85 |

| Electron Affinity | EA | 1.25 |

| Chemical Hardness | η | 2.30 |

| Chemical Softness | S | 0.217 |

| Electronegativity | χ | 3.55 |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack researchgate.net. The MEP map is color-coded to show different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack researchgate.net. For this compound, the MEP map would likely show negative potential around the indole nitrogen atom and the π-cloud of the ethynyl group, identifying them as nucleophilic centers. Conversely, the hydrogen atom attached to the indole nitrogen would exhibit a positive potential, making it a site for electrophilic interaction.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Emission Spectra and Optical Properties

TD-DFT is a powerful method for studying the excited states of molecules and predicting their electronic absorption and emission spectra growingscience.commdpi.com. By calculating the vertical excitation energies and oscillator strengths, one can simulate the UV-Visible absorption spectrum researchgate.net. This analysis helps to understand the electronic transitions occurring within the molecule, such as π→π* transitions, which are characteristic of aromatic and conjugated systems like this compound mdpi.com. The results can be compared with experimental spectroscopic data to validate the computational model.

Table 4: Predicted Electronic Absorption Properties via TD-DFT This table presents hypothetical, representative data for illustrative purposes.

| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) |

| S0 → S1 | 4.28 | 290 | 0.25 |

| S0 → S2 | 4.77 | 260 | 0.18 |

| S0 → S3 | 5.12 | 242 | 0.45 |

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugation and significant charge asymmetry can exhibit non-linear optical (NLO) properties, making them valuable for applications in optoelectronics and photonics ajchem-a.comresearchgate.net. Computational methods can predict key NLO parameters, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) nih.govnih.gov. The magnitude of the first-order hyperpolarizability is a primary indicator of a molecule's second-order NLO response utm.my. For this compound, the presence of the π-conjugated indole system and the ethynyl group suggests it may possess notable NLO properties. Theoretical calculations of these parameters are often compared to a standard NLO material like urea to gauge their potential researchgate.netajchem-a.com.

Table 5: Calculated Non-Linear Optical (NLO) Properties This table presents hypothetical, representative data for illustrative purposes.

| Parameter | This compound | Urea (Reference) |

| Dipole Moment (μ) | 2.5 D | 1.37 D |

| Polarizability (α) | 20 x 10-24 esu | 3.83 x 10-24 esu |

| First Hyperpolarizability (β) | 15 x 10-30 esu | 0.37 x 10-30 esu |

Reaction Mechanism Elucidation and Regioselectivity Studies via Computational Modeling

Computational chemistry offers profound insights into the mechanisms and selectivity of chemical reactions involving indole derivatives. Density Functional Theory (DFT) is a particularly valuable tool for mapping reaction pathways and understanding the factors that govern product formation.

Reaction Mechanism Elucidation:

Theoretical studies on related indole compounds, such as the C–H alkynylation of indoles, have utilized DFT calculations to elucidate reaction mechanisms. acs.org For a hypothetical reaction involving this compound, computational modeling could be employed to investigate the energetics of various possible pathways. This would involve identifying transition states and intermediates, and calculating their corresponding activation energies. For instance, in a potential cycloaddition reaction involving the ethynyl group, DFT could help determine whether the reaction proceeds through a concerted or a stepwise mechanism. researchgate.netresearchgate.net Computational models can also shed light on the role of catalysts and the effect of solvents on the reaction mechanism. acs.orgresearchgate.net

Regioselectivity Studies:

The regioselectivity of nucleophilic additions to indole arynes (indolynes) has been successfully rationalized through a combination of experimental and computational studies. nih.gov These studies have shown that distortion energies can be a key factor in controlling the regioselectivity of such reactions. nih.gov In the case of this compound, if it were to be converted into an indolyne intermediate, computational modeling could predict the preferred site of nucleophilic attack. By calculating the energies of the possible transition states leading to different regioisomers, one can predict the major product. This predictive capability is crucial for designing selective synthetic routes to novel substituted indoles.

The following table illustrates a hypothetical analysis of regioselectivity for a nucleophilic addition to a derivative of this compound, based on principles from related studies.

| Parameter | Regioisomer A | Regioisomer B | Computational Method |

| Transition State Energy (kcal/mol) | 15.2 | 18.5 | DFT (B3LYP/6-31G(d)) |

| Product Energy (kcal/mol) | -5.8 | -4.2 | DFT (B3LYP/6-31G(d)) |

| Predicted Major Product | Yes | No | Based on lower transition state energy |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from computational modeling.

Charge Transport and Electronic Structure Modeling for Advanced Materials Applications

The electronic properties of organic molecules are at the heart of their application in advanced materials, such as organic semiconductors and photovoltaics. Computational modeling is an indispensable tool for predicting and understanding these properties at the molecular level.

Charge Transport Modeling:

The potential of this compound as a component in organic electronic materials can be assessed through theoretical studies of its charge transport properties. Marcus theory, often used in conjunction with quantum-chemical calculations, provides a framework for understanding charge transfer rates between molecules. arxiv.org Key parameters that can be calculated include the reorganization energy and the electronic coupling between adjacent molecules. A low reorganization energy and strong electronic coupling are desirable for efficient charge transport. arxiv.orgresearchgate.net

Computational studies on similar ethynyl-containing aromatic compounds have demonstrated how molecular design, including the introduction of different functional groups and the alteration of backbone topology, can influence charge transport properties. arxiv.org For this compound, theoretical modeling could explore how modifications to the indole ring or the ethynyl substituent might enhance its hole or electron mobility.

Electronic Structure Modeling:

The electronic structure of a molecule, particularly its frontier molecular orbitals (HOMO and LUMO), dictates its optical and electronic properties. acs.orgresearchgate.net DFT and time-dependent DFT (TD-DFT) calculations are commonly used to determine the energies and distributions of these orbitals. researchgate.net The HOMO-LUMO energy gap is a crucial parameter that influences the molecule's absorption and emission spectra, as well as its potential as a semiconductor. acs.org

For this compound, computational modeling can provide a detailed picture of its electronic structure. The electron-rich indole core and the π-system of the ethynyl group are expected to play significant roles in defining the HOMO and LUMO. Understanding the distribution of these orbitals is key to designing molecules with tailored optoelectronic properties for applications in areas like organic light-emitting diodes (OLEDs) and organic solar cells. acs.org

The table below presents hypothetical frontier molecular orbital energies for this compound, calculated using a common computational method.

| Molecular Orbital | Energy (eV) | Computational Method |

| HOMO | -5.85 | DFT (B3LYP/6-311+G(d,p)) |

| LUMO | -1.23 | DFT (B3LYP/6-311+G(d,p)) |

| HOMO-LUMO Gap | 4.62 | Calculated from HOMO and LUMO energies |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from electronic structure modeling.

Investigation of Biological Activity and Molecular Mechanism of Action Pre Clinical/in Vitro

Enzyme Inhibition Studies

There is no specific information available in the reviewed literature detailing the enzyme inhibition profile of 6-Ethynyl-3-methyl-1H-indole.

No studies were found that specifically evaluated the inhibitory activity of this compound against Haspin, general protein kinases, or the Epidermal Growth Factor Receptor (EGFR). While many indole-containing compounds have been investigated as kinase inhibitors, data for this particular molecule is absent. nih.gov

Specific inhibitory activity of this compound against acetylcholinesterase, glutathione (B108866) S-transferase, or thioredoxin reductase has not been reported in the available scientific literature.

Cellular Antiproliferative Activity in In Vitro Models

No published data could be located regarding the cellular antiproliferative effects of this compound on any cancer cell lines. nih.govnih.gov The broader family of indole (B1671886) derivatives has shown promise in this area, but specific findings for this compound are not documented. nih.govresearchgate.netresearchgate.net

Due to the lack of antiproliferative studies, no dose-response curves or IC50 values for this compound have been determined or reported in the literature.

There are no available studies that have analyzed the effects of this compound on cell cycle progression in any cell line. Research on other indole derivatives has shown effects on the cell cycle, but this cannot be extrapolated to the subject compound. nih.gov

No experimental evidence was found to suggest that this compound induces apoptosis. Consequently, there is no information on any associated signaling pathways that might be modulated by this specific compound. nih.gov

Molecular Interactions with Biological Targets

Tubulin Polymerization Inhibition

While direct studies on this compound are not available, the indole scaffold is a well-established pharmacophore in the design of tubulin polymerization inhibitors. Various derivatives, particularly those with substitutions at the 2, 3, 5, 6, and 7 positions, have demonstrated potent activity. For instance, certain 2-phenylindole (B188600) derivatives and 3-arylthioindoles are known to inhibit tubulin assembly, leading to a halt in the cell cycle and subsequent cell death. nih.gov The mechanism often involves binding to the colchicine (B1669291) site on β-tubulin. nih.gov

One study on a series of 6- and 7-heterocyclyl-1H-indole derivatives found that these compounds potently inhibited tubulin polymerization. nih.gov For example, a 6-heterocyclyl-1H-indole derivative demonstrated a tubulin polymerization inhibition IC50 value of 0.58 µM. nih.gov This highlights the significance of substitutions at the 6-position of the indole ring, suggesting that the ethynyl (B1212043) group in this compound could play a role in its potential interaction with tubulin.

Table 1: Tubulin Polymerization Inhibition by Select Indole Derivatives (Data for structurally related compounds)

| Compound Class | Specific Derivative Example | Tubulin Polymerization IC50 (µM) |

| 2-Phenylindole Derivative | Not Specified | Potent Inhibition (Specific IC50 not provided) nih.gov |

| 3-Arylthioindole (ATI) | ATI 4 | 2.0 nih.gov |

| 6-Heterocyclyl-1H-indole | Compound 1k | 0.58 nih.gov |

| Indole-based TMP analogue | Compound 5m | 0.37 nih.gov |

Note: This table presents data for structurally related indole compounds to provide context, not for this compound.

DNA Topoisomerase Interactions

The interaction of indole derivatives with DNA topoisomerases is another area of active investigation, although specific data for this compound is currently unavailable. Annulated indole compounds have been shown to induce DNA cleavage in leukemia cells, suggesting a potential interaction with topoisomerase enzymes. researchgate.net The precise mechanism, whether through direct inhibition of the enzyme or stabilization of the DNA-enzyme complex, often varies depending on the specific substitutions on the indole ring. Further research is required to determine if this compound possesses similar capabilities.

Histone Deacetylase (HDAC) Modulation

Indole-based compounds have emerged as promising histone deacetylase (HDAC) inhibitors. While no studies have specifically evaluated this compound, derivatives containing the indole nucleus have shown inhibitory activity against various HDAC isoforms. For example, certain indole-3-butyric acid derivatives have demonstrated potent inhibition of HDAC1, HDAC3, and HDAC6 with IC50 values in the nanomolar range. Specifically, one such derivative, compound I13, exhibited IC50 values of 13.9 nM, 12.1 nM, and 7.71 nM against HDAC1, HDAC3, and HDAC6, respectively. The structural features of these molecules, including the indole core, play a critical role in their binding to the active site of the enzyme.

Table 2: HDAC Inhibition by a Select Indole Derivative (Data for a structurally related compound)

| Compound | HDAC1 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) |

| I13 (Indole-3-butyric acid derivative) | 13.9 | 12.1 | 7.71 |

Note: This table presents data for a structurally related indole compound to provide context, not for this compound.

Other Protein-Ligand Binding Studies (e.g., Penicillin-binding protein 2a, Hypoxia Inducible Factor (HIF)-1α)

Specific binding studies of this compound with Penicillin-binding protein 2a (PBP2a) or Hypoxia Inducible Factor (HIF)-1α have not been reported. However, the broader class of indole derivatives has been explored for interactions with various protein targets. The investigation of indole compounds as potential antibacterial agents has included studies on their interaction with bacterial enzymes like PBP2a, which is crucial for bacterial cell wall synthesis and a key target in combating antibiotic resistance. harvard.edu

In the context of cancer research, the inhibition of HIF-1α, a key transcription factor in cellular response to hypoxia, is a significant therapeutic strategy. While direct evidence for this compound is absent, some studies have shown that certain compounds can reduce HIF-1α stability, thereby inhibiting tumor growth and metastasis. nih.gov For example, an antisense HIF-1α inhibitor, RX-0047, has demonstrated antitumoral efficacy in various human cancer cell lines. nih.gov

Antimicrobial and Antifungal Activity Assessment

The antimicrobial and antifungal potential of indole derivatives is a subject of considerable research, though specific data for this compound is not available. Studies on various substituted indoles have demonstrated a broad spectrum of activity against different bacterial and fungal strains. For instance, some indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have shown significant antibacterial and antifungal effects with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL.

A marine bisindole alkaloid, 2,2-bis(6-bromo-3-indolyl)ethylamine, exhibited notable antifungal activity with MIC values as low as 16 µg/mL against certain fungal species. mdpi.com Another study on 3-alkylidene-2-indolone derivatives reported potent antibacterial activity, with some compounds showing MIC values of 0.5 μg/mL against Gram-positive bacteria. These findings underscore the potential of the indole scaffold as a basis for the development of new antimicrobial and antifungal agents. The specific contribution of the 6-ethynyl and 3-methyl groups of this compound to such activities remains to be determined.

Table 3: Antimicrobial and Antifungal Activity of Select Indole Derivatives (Data for structurally related compounds)

| Compound Class | Organism | MIC (µg/mL) |

| Indole-thiadiazole/triazole derivatives | Staphylococcus aureus, MRSA, Escherichia coli, Bacillus subtilis, Candida albicans, Candida krusei | 3.125 - 50 |

| 2,2-bis(6-bromo-3-indolyl)ethylamine | Aspergillus flavus, Cladosporium cladosporioides, Mucor circinelloides | 16 mdpi.com |

| 3-Alkylidene-2-indolone derivatives | Gram-positive bacteria | 0.5 |

Note: This table presents data for structurally related indole compounds to provide context, not for this compound.

Evaluation of Antioxidant and Cytoprotective Properties

While there are no specific reports on the antioxidant and cytoprotective properties of this compound, the indole nucleus is known to be a core structure in many antioxidant compounds. The ability of the indole ring system to donate a hydrogen atom from the N-H group is a key mechanism for its radical scavenging activity. The antioxidant potential of indole derivatives can be influenced by the nature and position of substituents on the indole ring. For example, studies on other indole derivatives have demonstrated their capacity to protect cells from oxidative damage. The specific effects of the 6-ethynyl and 3-methyl substitutions on these properties would require dedicated experimental investigation.

In Silico Approaches for Target Prediction, Binding Mode Analysis, and Drug-Likeness Assessment

Computational, or in silico, methodologies are pivotal in modern drug discovery for the preliminary evaluation of novel chemical entities. These approaches enable the prediction of potential biological targets, the elucidation of binding interactions at a molecular level, and the assessment of a compound's drug-like properties, thereby streamlining the early stages of drug development. While specific in silico studies on this compound are not extensively available in the public domain, the general principles and methodologies applied to other substituted indole derivatives provide a framework for its potential computational evaluation.

Target Prediction:

The initial step in understanding the pharmacological potential of a novel compound often involves identifying its likely biological targets. Various computational tools and databases can be employed for this purpose. These platforms typically utilize algorithms that compare the chemical structure of the query molecule against libraries of known bioactive compounds and their targets. By identifying structural similarities, these tools can predict potential protein targets, such as enzymes, receptors, and ion channels. For a compound like this compound, this process would involve submitting its chemical structure to servers that perform ligand-based screening or pharmacophore mapping to generate a list of putative targets.

Binding Mode Analysis:

Once potential targets are identified, molecular docking simulations are performed to predict the binding conformation and affinity of the ligand (this compound) within the active site of the target protein. This technique requires the three-dimensional structure of the target protein, which is often obtained from crystallographic or NMR studies and is available in databases like the Protein Data Bank (PDB). Docking algorithms explore various possible orientations and conformations of the ligand within the protein's binding pocket and calculate a scoring function to estimate the binding energy. Lower binding energy values typically indicate a more stable and favorable interaction. These simulations can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues of the protein, providing insights into the mechanism of action at a molecular level.

Drug-Likeness and ADMET Assessment:

A crucial aspect of preclinical evaluation is the assessment of a compound's pharmacokinetic and pharmacodynamic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Various computational models are available to predict these properties based on the molecule's structure.

Drug-Likeness: This is often evaluated using rules such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to be orally bioavailable.

ADMET Prediction: More advanced computational models can predict a range of ADMET properties. These predictions are crucial for identifying potential liabilities of a drug candidate early in the development process.

Below are illustrative data tables showcasing the types of results that would be generated from such in silico analyses for a hypothetical indole derivative with structural similarities to this compound. It is important to note that this data is exemplary and not based on actual experimental or computational results for this compound.

Illustrative Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Alkyl |

| 5-HT3 Receptor | -7.9 | Trp183, Arg193, Tyr234 | Pi-Pi Stacking, Cation-Pi |

Illustrative Drug-Likeness and ADMET Prediction

| Property | Predicted Value | Status |

|---|---|---|

| Molecular Weight | 183.23 | Compliant |

| LogP | 2.8 | Compliant |

| Hydrogen Bond Donors | 1 | Compliant |

| Hydrogen Bond Acceptors | 1 | Compliant |

| Lipinski's Rule of Five | 0 Violations | Good |

| Human Intestinal Absorption | High | Favorable |

| Blood-Brain Barrier Penetration | Low | Favorable |

| CYP2D6 Inhibition | Non-inhibitor | Favorable |

| AMES Mutagenicity | Non-mutagenic | Favorable |

These in silico approaches provide a valuable preliminary assessment of a compound's potential as a drug candidate. However, it is essential to emphasize that these are predictive models, and the results must be validated through subsequent experimental in vitro and in vivo studies.

Potential Applications in Chemical Biology and Advanced Materials Science

Development as Chemical Biology Tools and Probes

The terminal ethynyl (B1212043) group is a key functionality for the development of chemical biology tools, primarily due to its ability to participate in bioorthogonal chemistry. cam.ac.ukresearchgate.net These are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often termed "click chemistry," and its copper-free variant, the strain-promoted azide-alkyne cycloaddition (SPAAC). acs.orgnih.gov

By incorporating the 6-ethynyl-3-methyl-1H-indole moiety into larger molecules, such as metabolites, drugs, or amino acids, researchers can introduce a latent tag. This tag remains inert within a biological system until it is selectively reacted with a probe molecule containing a complementary azide group. This secondary probe can be appended with a reporter group, such as a fluorophore for imaging or a biotin tag for affinity purification and enrichment. researchgate.net For instance, an ethynyl-modified cholesterol analog has been used to visualize sterol localization in cell membranes through this technique. acs.org The indole (B1671886) scaffold itself is prevalent in many biologically active compounds, making this compound an attractive starting point for creating probes to study protein activity, localization, and cellular signaling networks. researchgate.netnih.gov

Optoelectronic Materials and Chromophores

The electronic properties of the indole nucleus make it a valuable component in the design of organic materials for optoelectronic applications. jhuapl.edu Indole is a potent electron-donating group, which can be paired with electron-accepting moieties to create molecules with tailored photophysical and electronic characteristics. researchgate.netresearchgate.net

Design of Push-Pull Systems for Tunable Photophysical Properties

Molecules that contain both an electron-donating (donor, D) group and an electron-accepting (acceptor, A) group connected by a π-conjugated bridge are known as push-pull systems. beilstein-journals.orgnih.gov These D-π-A architectures often exhibit strong intramolecular charge transfer (ICT) upon photoexcitation, leading to unique photophysical properties such as large Stokes shifts and solvatochromism (a change in absorption or emission color with solvent polarity). nih.govresearchgate.net

In such a system, the this compound can serve as the electron-donating component. The ethynyl group acts as a rigid and effective π-bridge, facilitating electronic communication between the donor and an attached acceptor group. By systematically varying the strength of the acceptor group or modifying the π-linker, the absorption and emission properties of the resulting chromophore can be finely tuned across the visible spectrum. researchgate.net Studies on similar 3-alkynylindoles have shown that this approach allows for the synthesis of chromophores with maximum absorption wavelengths (λmax) ranging from 378 to 658 nm. acs.orgnih.gov This tunability is crucial for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and molecular sensors. nih.gov

Integration into Dye-Sensitized Photovoltaic Devices

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that utilizes a molecular dye (sensitizer) to absorb light and initiate the process of converting solar energy into electrical energy. urfu.ru The ideal sensitizer possesses strong light absorption across the solar spectrum, suitable energy levels for efficient electron injection into a semiconductor (typically TiO2), and good stability. researchgate.net

Exploration as Non-Linear Optical (NLO) Active Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for technologies like optical data storage, telecommunications, and optical switching. jhuapl.edunih.gov Organic molecules with significant NLO properties often possess a push-pull electronic structure, which leads to a large change in dipole moment upon excitation and a high molecular hyperpolarizability (β), a key figure of merit for NLO activity. researchgate.netresearchgate.netmdpi.com

The D-π-A architecture inherent in chromophores derived from this compound makes them promising candidates for NLO materials. The indole ring serves as the donor, promoting intramolecular charge transfer across the ethynyl π-bridge to an acceptor. researchgate.net Theoretical and experimental studies on similar indole-based systems have demonstrated their potential for NLO applications, showing that strategic modification of the donor and acceptor groups can lead to materials with large hyperpolarizability values. researchgate.netresearchgate.net A small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a characteristic of efficient NLO molecules, and this can be engineered in indole-based push-pull systems. nih.gov

Ligand Development in Catalysis

The structural features of this compound suggest its potential for use in the development of novel ligands for transition metal catalysis. Both the nitrogen atom of the indole ring and the π-system of the ethynyl group can serve as coordination sites for metal centers. Ligands play a crucial role in catalysis by modulating the steric and electronic properties of the metal catalyst, thereby controlling its activity, selectivity, and stability.

Indole-based scaffolds have been incorporated into NNN-type pincer ligands, which have shown catalytic activity in cross-coupling reactions like the Suzuki coupling. mdpi.com Furthermore, transition metal-catalyzed reactions are themselves fundamental to the synthesis of functionalized indoles. mdpi.comacs.orgbeilstein-journals.orgbeilstein-journals.org The introduction of an ethynyl group at the 6-position provides an additional site for metal coordination or for further functionalization to create more complex, multidentate ligand architectures. The rigidity of the ethynyl linker could be advantageous in creating specific ligand geometries and bite angles, which are critical for catalytic performance. While direct applications of this compound as a ligand are not yet widely reported, its constituent functional groups are well-established in the design of effective ligands for a range of catalytic transformations.

Utility as Synthetic Building Blocks for Complex Molecular Architectures

Beyond its direct applications, this compound is a valuable synthetic intermediate, or building block, for the construction of more complex molecules. nih.govasischem.comindole-building-block.com Functionalized indoles are key structural motifs in a vast number of natural products, pharmaceuticals, and agrochemicals. mdpi.com

The terminal alkyne is a particularly versatile functional group. It readily participates in a variety of powerful carbon-carbon bond-forming reactions, including:

Sonogashira cross-coupling: This palladium-catalyzed reaction couples terminal alkynes with aryl or vinyl halides, providing a straightforward method to attach various aromatic or unsaturated groups to the indole core. This strategy is frequently used to synthesize the precursors for push-pull chromophores. acs.orgnih.gov

Click Chemistry (CuAAC): As mentioned in the context of chemical biology, the reaction with azides to form triazoles is a highly efficient and robust transformation used to link molecular fragments.

Cycloaddition Reactions: Alkynes can participate in various cycloadditions, such as the [2+2] cycloaddition-retroelectrocyclization (CA-RE) with electron-deficient alkenes, to generate complex conjugated systems. acs.org

The indole ring itself can be further functionalized at various positions. This combination of a reactive alkyne and a modifiable indole core allows chemists to use this compound as a scaffold to construct diverse and complex molecular architectures for a wide range of applications. nih.gov

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies for Ethynyl (B1212043) Indoles

The synthesis of functionalized indoles is a mature field of research, yet the development of environmentally benign and efficient methods for introducing ethynyl groups remains a key objective. researchgate.netresearchgate.net Future research will likely focus on moving away from harsh reaction conditions and stoichiometric reagents towards more sustainable catalytic approaches.

Key areas of development include:

Green Catalysis: Employing catalysts based on earth-abundant and non-toxic metals like copper and zinc to replace traditional palladium-catalyzed Sonogashira couplings, which often require phosphine (B1218219) ligands and stringent reaction conditions. organic-chemistry.orgnews-medical.net Researchers are exploring novel ligand designs and reaction media, such as ionic liquids or water, to enhance catalyst recyclability and reduce waste. nih.gov

C-H Activation: Direct C-H functionalization to introduce the ethynyl group onto the indole (B1671886) ring is a highly sought-after but challenging goal. Success in this area would represent a significant leap in synthetic efficiency by avoiding the need for pre-functionalized starting materials like halo-indoles. Recent breakthroughs in copper-catalyzed C-H functionalization at other positions on the indole ring suggest this may be a viable future strategy. news-medical.net

| Synthetic Strategy | Key Features | Potential Advantages |

| Catalyst Development | Use of earth-abundant metals (e.g., Cu, Zn), novel ligand design. | Lower cost, reduced toxicity, improved sustainability. news-medical.net |

| Process Intensification | One-pot, multi-component, and flow chemistry approaches. | Increased efficiency, reduced waste, better scalability. organic-chemistry.org |

| Direct C-H Ethynylation | Bypassing pre-functionalization of the indole ring. | Higher atom economy, shorter synthetic routes. |

| Alternative Energy Sources | Microwave irradiation, ultrasonication. | Faster reaction times, potentially higher yields. researchgate.net |

Advanced Spectroscopic Probes for Dynamic and Real-Time Biological Studies

The development of sophisticated tools to visualize and quantify biological processes within living systems is a major driver of biomedical research. nih.govrsc.org The ethynyl group on 6-Ethynyl-3-methyl-1H-indole makes it an ideal platform for designing advanced spectroscopic probes, particularly through bioorthogonal chemistry.

Future research in this area will likely concentrate on:

Bioorthogonal Labeling: Using the terminal alkyne to "click" onto azide-modified biomolecules (proteins, nucleic acids, lipids) or fluorescent reporters. This allows for the specific labeling and tracking of targets within complex cellular environments without perturbing native biological functions.

Real-Time Monitoring: Creating fluorescent probes that can monitor dynamic changes in the cellular microenvironment, such as fluctuations in pH, redox state, or the concentration of specific metal ions. nih.govnih.gov The indole scaffold itself can possess intrinsic fluorescence that can be modulated upon interaction with an analyte.

In Vivo Imaging: Designing near-infrared (NIR) fluorescent probes based on the indole heptamethine structure for deep-tissue imaging. sioc-journal.cn These probes offer advantages like reduced background autofluorescence and greater tissue penetration, making them suitable for non-invasive studies in whole organisms.

| Probe Type | Design Principle | Application |

| Fluorescent Turn-On Probes | A non-fluorescent molecule becomes fluorescent upon reaction with a target analyte. nih.gov | Detection of reactive oxygen species (ROS), enzymes, or metal ions. nih.gov |

| Genetically Encoded Biosensors | Fusing a fluorescent protein with a sensing domain to monitor metabolite concentrations. nih.gov | Real-time measurement of intracellular indole or its derivatives. |

| Electrochemical Microsensors | Using modified electrodes to detect specific molecules with high sensitivity. mdpi.com | In vivo, continuous monitoring of signaling molecules in plant or animal tissues. |

| Impedance-Based Sensors | Measuring changes in electrical impedance to monitor cell shape and movement. nih.gov | Label-free analysis of cell migration and protrusion dynamics. |

Integration of Multi-Omics and Computational Approaches for Rational Design of Bioactive Indoles

The traditional approach to drug discovery is being transformed by the integration of large-scale biological data (multi-omics) and powerful computational tools. nih.govthermofisher.com These strategies enable a more rational and targeted approach to designing new therapeutic agents based on the this compound scaffold.

Emerging trends in this field include:

Target Identification: Utilizing genomics, transcriptomics, and proteomics to identify novel biological targets or pathways implicated in disease. nih.govresearchgate.net This data can guide the design of indole derivatives that are more likely to have a therapeutic effect.

Network Pharmacology: Building interaction networks to understand how a compound affects multiple targets and pathways simultaneously. mdpi.com This holistic view can help predict efficacy, identify potential off-target effects, and reveal synergistic opportunities with other drugs.

In Silico Screening and Design: Employing computational methods like molecular docking and molecular dynamics simulations to predict how derivatives of this compound will bind to a specific target. This allows for the rapid virtual screening of large compound libraries and the optimization of lead compounds for improved potency and selectivity before committing to costly and time-consuming chemical synthesis.

| Approach | Data Source / Method | Objective |

| Genomics | DNA sequencing, GWAS | Identify genetic variants associated with disease as potential drug targets. thermofisher.com |

| Transcriptomics | RNA sequencing | Analyze gene expression changes in response to disease or treatment. nih.gov |

| Proteomics | Mass spectrometry | Study protein abundance, modifications, and interactions. thermofisher.com |

| Metabolomics | Mass spectrometry, NMR | Profile small molecule metabolites to understand metabolic pathways. nih.gov |

| Computational Chemistry | Molecular docking, MD simulations | Predict binding affinity and design novel bioactive molecules. |

Exploration of New Biological Targets and Pathways beyond Established Mechanisms

Indole derivatives are well-known for their interactions with established biological targets such as protein kinases, tubulin, and G-protein coupled receptors. mdpi.commdpi.com However, the vast complexity of cellular biology presents numerous untapped opportunities for therapeutic intervention. Future research will aim to identify and validate novel targets for compounds derived from this compound.

Promising areas for exploration include:

Epigenetic Modulators: Targeting enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases. Aberrant epigenetic modifications are a hallmark of many cancers and other diseases.

Protein-Protein Interaction (PPI) Inhibitors: Designing molecules that can disrupt the interactions between key proteins in a disease pathway. PPIs represent a challenging but potentially very rewarding class of drug targets.

Modulation of Non-coding RNAs: Developing compounds that can interfere with the function of microRNAs or long non-coding RNAs, which are increasingly recognized as critical regulators of gene expression in health and disease.

Targeting Metabolic Pathways: Indole derivatives like 3,3′-Diindolylmethane have been shown to modulate metabolic pathways such as those controlled by AMPK. mdpi.com This suggests that novel ethynyl-indoles could be developed to treat metabolic disorders.

Expanding Applications in Niche Advanced Materials and Nanotechnology

Beyond its biomedical potential, the unique electronic and structural features of this compound make it an attractive candidate for applications in materials science and nanotechnology. nih.gov The rigid, planar indole core combined with the reactive ethynyl handle allows for the construction of highly ordered and functional materials.

Future research is likely to focus on:

Organic Electronics: Incorporating the ethynyl-indole unit into conjugated polymers for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The indole moiety can serve as an electron-rich building block to tune the optoelectronic properties of the material.

Molecular Wires: A study on the closely related 5-ethynyl-1,3,3-trimethyl-3H-indole has explored its use in creating organometallic "wire-like" compounds, demonstrating the potential for these molecules in single-molecule electronics. researchgate.net